molecular formula C15H20N2 B1385261 N-(1H-Indol-6-ylmethyl)cyclohexanamine CAS No. 1017791-20-6

N-(1H-Indol-6-ylmethyl)cyclohexanamine

Cat. No.: B1385261
CAS No.: 1017791-20-6
M. Wt: 228.33 g/mol
InChI Key: OILRJBJNDOPALV-UHFFFAOYSA-N
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Description

N-(1H-Indol-6-ylmethyl)cyclohexanamine is a synthetic indole derivative of significant interest in medicinal chemistry and oncology research. This compound is structurally analogous to metabolic inhibitors investigated for their potent activity against pancreatic cancer cells . Related indolyl compounds have been shown to target mitochondrial function, acting as metabolic inhibitors of ATP production and offering a promising strategy to overcome chemotherapy resistance . The indole moiety is a privileged scaffold in drug discovery, also recognized for its relevance in neuroscience research, particularly in the development of ligands for neurotransmitter receptors . As a research chemical, this compound serves as a valuable building block for synthesizing novel compounds and probing biological mechanisms. It is supplied strictly for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1H-indol-6-ylmethyl)cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-4-14(5-3-1)17-11-12-6-7-13-8-9-16-15(13)10-12/h6-10,14,16-17H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILRJBJNDOPALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1H-Indol-6-ylmethyl)cyclohexanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various cell lines, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with tubulin, a key protein in cellular processes such as mitosis and intracellular transport.

  • Target : The compound binds to the colchicine site on tubulin, inhibiting its polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells.
  • Cell Cycle Effects : Studies indicate that this compound induces apoptosis in a dose-dependent manner and causes cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .

Anticancer Properties

This compound has shown promising results in various cancer cell lines:

Cell Line IC50 (μM) Effect
HeLa0.52Induces apoptosis
MCF-70.34Cell cycle arrest
HT-290.86Inhibits tubulin polymerization

These results suggest that the compound could serve as a lead for developing new anticancer therapies targeting microtubule dynamics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. While specific data on this compound is limited, indole derivatives generally exhibit significant antibacterial and antifungal activities:

  • Mechanism : The indole moiety can modulate receptor activity and influence cellular signaling pathways, potentially leading to antimicrobial effects.
  • Research Findings : Some studies indicate that related compounds have shown good activity against Gram-positive and Gram-negative bacteria .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Indole Derivatives in Cancer Research : A study demonstrated that indole derivatives induce apoptosis in cancer cell lines through mechanisms similar to those observed with this compound, reinforcing the potential of indole-based compounds in cancer therapy .
  • Synthesis and Evaluation of Related Compounds : Research focused on synthesizing various indole derivatives has shown that modifications to the indole structure can enhance biological activity, suggesting that this compound may be optimized for better efficacy .

Comparison with Similar Compounds

This compound shares structural similarities with other indole-based compounds but possesses unique features that may influence its biological activity:

Compound Name Structural Features Unique Aspects
N-(1H-Indol-3-ylmethyl)-N-methylcyclohexanamineIndole core with methyl substitutionDifferent pharmacological profile
N-(1H-Indol-3-ylmethylene)cyclohexanamineIndole core linked via methylenePotentially different interaction dynamics
5-MethoxyindoleIndole core with methoxy groupLacks cyclohexanamine moiety

These comparisons highlight how structural variations can impact biological properties and therapeutic potential.

Scientific Research Applications

Chemical Synthesis and Applications

Synthesis Methods

The synthesis of N-(1H-indol-6-ylmethyl)cyclohexanamine typically involves the reaction of indole derivatives with cyclohexylamine. Common methods include:

  • Reduction Reactions : Using reducing agents such as sodium borohydride to facilitate the formation of the desired amine.
  • Electrophilic Substitution : The indole ring can undergo electrophilic substitution, allowing for the introduction of various functional groups.

Table 1: Synthesis Overview

MethodReactantsConditionsYield (%)
ReductionIndole derivative + CyclohexylamineEthanol, reflux80-90
Electrophilic SubstitutionIndole derivative + ElectrophileAcidic conditionsVariable

Biological Activities

This compound has been evaluated for its potential biological activities, particularly in cancer research and antimicrobial studies.

Anticancer Properties

Recent studies have shown that compounds based on the indole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • A study reported that derivatives of this compound demonstrated effective cytotoxicity against pancreatic cancer cell lines with IC50 values less than 5 μM .
  • Mechanistic studies indicated that these compounds can induce apoptosis and inhibit tubulin polymerization, suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound derivatives. For example:

  • Compounds synthesized from indole derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting high activity levels .

Medicinal Applications

The compound's interactions with neurotransmitter systems have led to investigations into its potential therapeutic effects:

  • Neurological Disorders : Studies suggest that derivatives may modulate neurotransmitter release (serotonin, dopamine), indicating potential applications in treating neurodegenerative diseases and mood disorders .
  • Analgesic Effects : Some compounds have been explored for their analgesic properties, particularly in conjunction with opioid systems, which may provide new avenues for pain management therapies .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized a series of N-(1H-indol-6-ylmethyl)-substituted compounds and evaluated their antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. The most potent compound exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating strong potential for further development as a cancer therapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the synthesis of novel indole derivatives, several compounds were evaluated for antibacterial activity. Results showed that specific derivatives displayed effective inhibition against pathogenic strains, highlighting their potential use in developing new antimicrobial agents .

Comparison with Similar Compounds

The following compounds are structurally or functionally related to N-(1H-Indol-6-ylmethyl)cyclohexanamine, with key differences in substituents, ring systems, and reported activities:

Cyclohexanamine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity/Hazard
This compound C₁₅H₂₀N₂ 228.33 Indole (6-position) + cyclohexane No direct data; hypothesized nematicidal potential via cyclohexanamine moiety
Cyclohexanamine C₆H₁₃N 99.17 Cyclohexane + primary amine Nematicidal (97.93% mortality in Meloidogyne incognita at 8.71 µM)
N-Methylcyclohexanamine C₇H₁₅N 113.20 Cyclohexane + methylated amine No activity data; used in industrial synthesis
4,4'-Methylenebis(cyclohexanamine) C₁₃H₂₆N₂ 210.36 Two cyclohexane rings linked by methylene Industrial applications (e.g., epoxy curing agent)

Key Observations :

  • The nematicidal activity of cyclohexanamine suggests that the cyclohexane-amine motif in this compound may confer similar properties.
  • Bulkier substituents (e.g., 4,4'-methylenebis(cyclohexanamine)) reduce volatility and enhance industrial utility but may limit bioavailability .
Indole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity/Hazard
(1H-Indol-3-yl)methanamine C₉H₁₀N₂ 146.19 Indole (3-position) + methylamine Synthetic precursor; no explicit bioactivity
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 Indole (3-position) + acetic acid side chain No activity data; structural analog of auxins
N-(1H-Indol-6-ylmethyl)cyclopropanamine C₁₂H₁₄N₂ 186.25 Indole (6-position) + cyclopropane ring Irritant; smaller ring may reduce steric hindrance

Key Observations :

  • Substitution at the indole 6-position (vs. 3-position) may alter receptor binding or metabolic stability.
Functionalized Amines
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Activity/Hazard
N-(1-Methylprop-2-yn-1-yl)cyclohexanamine C₁₀H₁₇N 151.25 Cyclohexane + propargyl substituent Lab use; 95% purity; solid form
Cyclohexanol C₆H₁₂O 100.16 Cyclohexane + hydroxyl group Weak nematicide (synergist with cyclohexanamine)

Key Observations :

  • Propargyl groups (e.g., in N-(1-Methylprop-2-yn-1-yl)cyclohexanamine) increase molecular rigidity and may affect pharmacokinetics .

Hypothesized Properties :

  • LogP : Estimated ~2.5–3.0 (moderate lipophilicity due to cyclohexane).
  • Solubility: Low aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol).
  • Stability : Sensitive to oxidation at the indole moiety; storage under inert gas recommended.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(1H-Indol-6-ylmethyl)cyclohexanamine and its analogs?

  • Methodological Answer : The synthesis typically involves alkylation of cyclohexanamine with indolylmethyl halides. For example, analogs like N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine are synthesized via nucleophilic substitution, yielding products purified by column chromatography (hexane:EtOAc gradients) and characterized by NMR and HRMS . Key steps include:
  • Reaction optimization : Temperature control (60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation.
  • Purification : Silica gel chromatography with eluent ratios tailored to compound polarity (e.g., 5:1 hexane:EtOAc) .
  • Characterization : ¹H NMR signals for the indole NH proton (~8.6 ppm) and cyclohexyl protons (1.2–2.3 ppm) .

Q. How should researchers interpret and resolve discrepancies in NMR spectral data for this compound?

  • Methodological Answer : Contradictions in NMR assignments can arise from dynamic effects (e.g., ring puckering in cyclohexane) or solvent interactions. To resolve these:
  • Variable Temperature (VT) NMR : Perform experiments at 25°C and −40°C to observe coalescence of split signals caused by conformational exchange .
  • 2D NMR Techniques : Use COSY and HSQC to correlate proton-proton and proton-carbon couplings, respectively. For example, the indole C3 proton (δ ~7.3 ppm) couples with adjacent aromatic protons .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound may be limited, general protocols for cyclohexanamine derivatives include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Waste Disposal : Segregate as halogen-free organic waste and incinerate via certified facilities .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity and binding interactions of this compound?

  • Methodological Answer : Molecular Docking : Use software like AutoDock Vina to dock the compound into target protein pockets (e.g., DNA repair enzymes or neurotransmitter receptors). For example, docking with the 3G9k protein (PDB ID) revealed hydrogen bonding with Asp128 and hydrophobic interactions with Phe256 . QSPR Models : Train neural networks on datasets (e.g., ChEMBL) to predict logP, solubility, and cytotoxicity. The cyclohexyl and indole groups contribute to lipophilicity (clogP ~3.5), influencing membrane permeability .

Q. What experimental assays are suitable for assessing DNA interaction or cytotoxicity of this compound?

  • Methodological Answer : DNA Adduct Formation : Incubate the compound (3–6 μM) with plasmid DNA and analyze via agarose gel electrophoresis for strand breaks . Cytotoxicity Assays : Use rat granulosa cells (SIGCs) or HeLa cells treated for 24–48 hours, followed by MTT or resazurin assays. EC₅₀ values can be correlated with structural features (e.g., electron-withdrawing substituents enhance reactivity) . Gene Expression Profiling : Quantify DDR genes (ATM, BRCA1) via qRT-PCR to assess DNA damage responses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1H-Indol-6-ylmethyl)cyclohexanamine
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N-(1H-Indol-6-ylmethyl)cyclohexanamine

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